![molecular formula C19H25N3O5S B2380898 1-[3,5-二甲基-4-(哌啶-1-磺酰基)-1H-吡唑-1-基]-2-(4-甲氧基苯氧基)乙烷-1-酮 CAS No. 943101-49-3](/img/structure/B2380898.png)
1-[3,5-二甲基-4-(哌啶-1-磺酰基)-1H-吡唑-1-基]-2-(4-甲氧基苯氧基)乙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is a complex organic compound that features a piperidine ring, a pyrazole ring, and a methoxyphenoxy group
科学研究应用
1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and automated reaction systems to scale up the process efficiently.
化学反应分析
Types of Reactions
1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon structure.
作用机制
The mechanism of action for 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The piperidine ring and pyrazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context .
相似化合物的比较
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.
Pyrazole Derivatives: These compounds share the pyrazole ring structure and are known for their biological activity.
Uniqueness
1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
IUPAC Name |
1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-14-19(28(24,25)21-11-5-4-6-12-21)15(2)22(20-14)18(23)13-27-17-9-7-16(26-3)8-10-17/h7-10H,4-6,11-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLPKRPDQMUCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
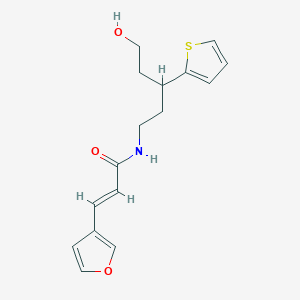

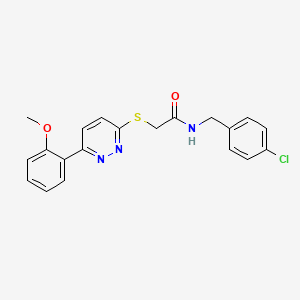
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)

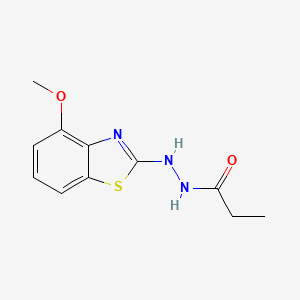

![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)
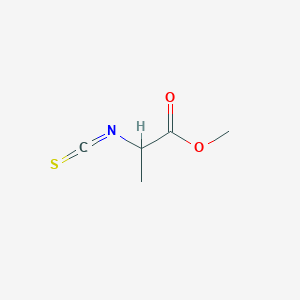

![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)
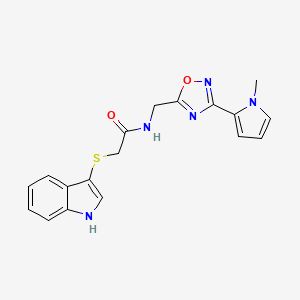
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)
